Merafloxacin hydrochloride, (R)-

Catalog No.
S13236096
CAS No.
99724-09-1
M.F
C19H24ClF2N3O3
M. Wt
415.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Merafloxacin hydrochloride, (R)-

CAS Number

99724-09-1

Product Name

Merafloxacin hydrochloride, (R)-

IUPAC Name

1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C19H24ClF2N3O3

Molecular Weight

415.9 g/mol

InChI

InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m1./s1

InChI Key

MEXKYWHWNQQOON-RFVHGSKJSA-N

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl

Isomeric SMILES

CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl

Merafloxacin hydrochloride, (R)- is a synthetic fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It is primarily effective against Gram-positive and Gram-negative bacteria, making it a valuable agent in treating various bacterial infections. The compound is characterized by its unique chemical structure, which includes a bicyclic core that is common among fluoroquinolones, allowing it to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

The primary chemical reaction involving Merafloxacin hydrochloride is its interaction with bacterial enzymes. The mechanism of action involves the formation of a stable complex between the drug and the target enzymes, leading to the inhibition of DNA supercoiling. This inhibition ultimately results in the cessation of bacterial growth and replication. Additionally, Merafloxacin can undergo hydrolysis under acidic or basic conditions, which may affect its stability and efficacy.

Merafloxacin hydrochloride demonstrates significant biological activity against a range of pathogens. Its antibacterial properties are primarily due to its ability to inhibit DNA synthesis in bacteria. Studies have shown that it is particularly effective against strains resistant to other antibiotics, including certain staphylococci and enterobacteria. Furthermore, it has been noted for its antiviral properties, showing potential in inhibiting viral replication in specific contexts, such as with SARS-CoV-2 .

The synthesis of Merafloxacin hydrochloride typically involves several steps:

  • Formation of the Core Structure: The synthesis begins with the construction of the bicyclic core through reactions involving substituted anilines and carboxylic acids.
  • Fluorination: A key step involves introducing fluorine atoms at specific positions on the aromatic ring to enhance antimicrobial activity.
  • Hydrochloride Salt Formation: The final step often includes converting the base form of Merafloxacin into its hydrochloride salt to improve solubility and stability.

Various methods have been explored for optimizing yield and purity during synthesis, including microwave-assisted synthesis and solvent-free reactions.

Merafloxacin hydrochloride is utilized in clinical settings primarily for treating bacterial infections where conventional antibiotics fail. Its applications include:

  • Treatment of respiratory tract infections
  • Management of urinary tract infections
  • Prophylaxis in surgical procedures to prevent infection
  • Potential use in veterinary medicine for treating infections in animals

Additionally, ongoing research explores its application in antiviral therapies due to its ability to inhibit viral replication mechanisms.

Interaction studies involving Merafloxacin hydrochloride have focused on its binding affinity with various biological targets. Research indicates that it interacts with ribosomal RNA and can influence protein synthesis pathways. In vitro studies have shown that Merafloxacin can interfere with programmed ribosomal frameshifting in viruses, suggesting a dual mechanism of action against both bacterial and viral pathogens .

Furthermore, studies have highlighted potential interactions with other drugs, necessitating careful consideration when co-administering medications due to possible synergistic or antagonistic effects.

Merafloxacin hydrochloride shares structural similarities with other fluoroquinolone antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameUnique FeaturesCommon Uses
CiprofloxacinBroad-spectrum; commonly used for urinary tract infectionsUrinary tract infections
LevofloxacinEnhanced activity against Gram-positive bacteriaRespiratory infections
MoxifloxacinGreater activity against anaerobesCommunity-acquired pneumonia
OfloxacinEffective against atypical pathogensRespiratory infections
NorfloxacinPrimarily used for urinary tract infectionsUrinary tract infections

Uniqueness of Merafloxacin Hydrochloride:

  • Merafloxacin exhibits a potent antiviral activity alongside its antibacterial properties, distinguishing it from many other fluoroquinolones that primarily target bacterial infections.
  • Its specific mechanism involving ribosomal interactions provides an additional therapeutic avenue not fully explored by other compounds in this class.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

415.1474257 g/mol

Monoisotopic Mass

415.1474257 g/mol

Heavy Atom Count

28

UNII

DNQ2Q4JKD2

Dates

Modify: 2024-08-10

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